molecular formula C10H12O B15192648 (R)-3-Phenylbutanal CAS No. 42307-58-4

(R)-3-Phenylbutanal

Cat. No.: B15192648
CAS No.: 42307-58-4
M. Wt: 148.20 g/mol
InChI Key: MYHGOWDLVRDUFA-SECBINFHSA-N
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Description

®-3-Phenylbutanal is an organic compound with the molecular formula C10H12O It is a chiral molecule, meaning it has a non-superimposable mirror image The compound consists of a butanal backbone with a phenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

®-3-Phenylbutanal can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-Phenylbut-2-enal using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Another method involves the use of organometallic reagents, such as Grignard reagents, to add a phenyl group to butanal, followed by purification to isolate the desired enantiomer.

Industrial Production Methods

In industrial settings, ®-3-Phenylbutanal is often produced through catalytic hydrogenation of 3-Phenylbut-2-enal. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-3-Phenylbutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ®-3-Phenylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to ®-3-Phenylbutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Grignard reagents in anhydrous ether under reflux conditions.

Major Products

    Oxidation: ®-3-Phenylbutanoic acid.

    Reduction: ®-3-Phenylbutanol.

    Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Phenylbutanal has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-3-Phenylbutanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Phenylbutanal: The enantiomer of ®-3-Phenylbutanal with similar chemical properties but different biological activity.

    3-Phenylpropionaldehyde: A structurally similar compound with a shorter carbon chain.

    Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.

Uniqueness

®-3-Phenylbutanal is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

42307-58-4

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(3R)-3-phenylbutanal

InChI

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/t9-/m1/s1

InChI Key

MYHGOWDLVRDUFA-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC=O)C1=CC=CC=C1

Canonical SMILES

CC(CC=O)C1=CC=CC=C1

Origin of Product

United States

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